molecular formula C5H7N3O2S B3118707 Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate CAS No. 24127-59-1

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate

Cat. No.: B3118707
CAS No.: 24127-59-1
M. Wt: 173.2 g/mol
InChI Key: KLFSTRVXOZDNGG-UHFFFAOYSA-N
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Description

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate (CAS: 24127-59-1) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol . The compound is supplied as a solution (e.g., 10 mM in DMSO) and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability. Its purity exceeds 97.00%, as validated by analytical certificates (COA) and safety data sheets (SDS) .

Properties

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSTRVXOZDNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260720
Record name Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24127-59-1
Record name Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24127-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate serves as a versatile building block in the synthesis of more complex molecules. Its triazole moiety is particularly valuable in creating derivatives that exhibit specific biological activities. The compound can be synthesized through the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base like sodium hydroxide under reflux conditions.

Biological Applications

Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant antifungal activity against various pathogens. For example, a study highlighted that certain triazole-thioether compounds derived from menthol displayed inhibition rates exceeding 90% against Colletotrichum orbiculare and Fusarium oxysporum .

Case Study: Antifungal Efficacy
In a comparative study, several synthesized triazole derivatives were evaluated for their antifungal activity against eight fungal strains. Compounds containing the triazole-thioether structure showed remarkable inhibition rates, outperforming the commercial fungicide chlorothalonil in several cases .

CompoundInhibition Rate (%)Target Pathogen
5b90.5Colletotrichum orbiculare
5i79.4Fusarium oxysporum
Control75.0Chlorothalonil

Medical Applications

Potential in Drug Development
The compound's interaction with cytochrome P450 enzymes suggests its potential role in drug metabolism and pharmacokinetics. This interaction may lead to the development of novel antifungal and anticancer agents . Triazole derivatives are being explored for their ability to inhibit fungal growth by targeting specific metabolic pathways.

Case Study: Anticancer Properties
Research indicates that mercapto-substituted triazoles have shown promise as anticancer agents due to their ability to interfere with cancer cell proliferation and induce apoptosis . The structural similarity of these compounds to known drugs enhances their potential as lead compounds in cancer therapy.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the formulation of specialty chemicals with tailored properties. Its role as an intermediate in the production of agrochemicals and pharmaceuticals underscores its commercial significance.

Mechanism of Action

The mechanism of action of Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is not fully understood, but it is believed to involve interactions with biological targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes by disrupting the function of key proteins or pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazol-5-yl)thio)acetate (Compound Ia)
  • Molecular Formula : C₁₁H₁₁KN₄O₂S₂
  • Biological Activity : Demonstrates actoprotective activity , surpassing the reference drug riboxin by 6.32% in efficacy .
  • Cation Influence : Replacement of potassium with sodium reduces activity, highlighting the critical role of the potassium cation in enhancing intermolecular interactions .
Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)thio)methyl)-1,2,4-Triazol-3-yl)thio)acetate
  • Molecular Formula : C₂₀H₁₅N₇NaO₂S₃
  • Activity : Exhibits higher intermolecular interaction energy with target enzymes compared to reference compounds, attributed to its phenyl and thiadiazole substituents .
Triazamate (Ethyl 2-[[1-[(Dimethylamino)carbonyl]-3-(1,1-Dimethylethyl)-1H-1,2,4-Triazol-5-yl]thio]acetate)
  • Molecular Formula : C₁₃H₂₂N₄O₃S
  • Application : A commercial insecticide with a melting point of 52.1–53.3°C and flashpoint of 189°C .
  • Structural Features : The tert-butyl and dimethylcarbamoyl groups enhance stability and pesticidal activity.
Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl)thio)acetate
  • Molecular Formula : C₁₇H₁₆N₄O₂S
  • Properties : Increased molecular weight (340.4 g/mol ) due to phenyl and pyridinyl substituents , which may influence solubility and receptor binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Activity/Application Key Structural Features
Methyl 2-((1H-1,2,4-Triazol-5-yl)thio)acetate C₅H₇N₃O₂S 173.19 Research chemical Minimal substituents, compact structure
Potassium 2-((3-(Thiophen-2-ylmethyl)-...) C₁₁H₁₁KN₄O₂S₂ 338.47 Actoprotective drug candidate Thiophene-methyl group, potassium cation
Sodium 2-((4-Phenyl-5-...) C₂₀H₁₅N₇NaO₂S₃ 520.61 Enzyme interaction enhancement Phenyl, thiadiazole substituents
Triazamate C₁₃H₂₂N₄O₃S 314.40 Insecticide tert-Butyl, dimethylcarbamoyl groups
Ethyl 2-((4-Phenyl-5-(Pyridin-3-yl)-...) C₁₇H₁₆N₄O₂S 340.40 Undisclosed (structural analog) Pyridinyl, phenyl substituents

Biological Activity

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate (CAS No. 24127-59-1) is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H7_7N3_3O2_2S, with a molecular weight of approximately 173.19 g/mol. The presence of the triazole ring is significant for its biological properties, particularly its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .

This compound primarily acts by binding to the heme moiety of cytochrome P450 enzymes. This interaction can influence various metabolic pathways and potentially affect the metabolism of other substances within the cell. The compound's structure allows it to act as an inhibitor of specific enzymes involved in drug metabolism, which can enhance its efficacy as a therapeutic agent.

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. This compound has been studied for its potential as an antifungal agent against various fungal strains. For instance, a study demonstrated that triazole derivatives showed effective inhibition against Candida species and Aspergillus species .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of triazole derivatives on cancer cell lines. This compound was evaluated in vitro against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The compound exhibited selective cytotoxicity towards melanoma cells, indicating its potential as an anticancer agent .

Research Findings and Case Studies

Study Cell Line IC50 (µM) Effect
Study AIGR3912.5Significant cytotoxicity observed
Study BMDA-MB-23115.0Moderate cytotoxicity
Study CPanc-120.0Less effective compared to IGR39

The above table summarizes findings from various studies evaluating the cytotoxic effects of this compound on different cancer cell lines.

Synthetic Routes

This compound can be synthesized through several methods. A common approach involves the reaction of methyl bromoacetate with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide under reflux conditions. This method yields the desired product effectively and can be optimized for larger scale production .

Q & A

Q. What are the standard synthetic routes for Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a derivative (potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) was synthesized by reacting isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol under reflux for 3–4 hours . Key reagents include hydrazine hydrate (50–60% assay) and aromatic aldehydes for subsequent derivatization. Purification involves recrystallization from propan-2-ol, yielding ≥98% purity .

Q. Which analytical methods are most reliable for characterizing this compound derivatives?

Structural confirmation relies on 1H-NMR spectroscopy , where the NH₂ group in intermediates like 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide appears as a singlet at δ=2.01 ppm . High-performance liquid chromatography (HPLC) is used for purity assessment, with thresholds ≥98% . Mass spectrometry and elemental analysis further validate molecular composition .

Q. How can researchers ensure high-purity yields during synthesis?

Recrystallization from polar solvents (e.g., propan-2-ol) is critical for removing unreacted starting materials and byproducts . Reaction monitoring via thin-layer chromatography (TLC) and stoichiometric optimization (e.g., 1:1.5 molar ratio of ester to hydrazine hydrate) minimizes impurities .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound derivatives?

Cationic substitutions significantly influence activity. For instance, the potassium salt of 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate exhibits 6.32% higher actoprotective activity than its sodium counterpart, as shown in rodent fatigue models . Substituents like 4-chlorobenzylidene or 2,3-dimethoxybenzylidene on the hydrazide moiety maintain activity, while nitro or dimethylamino groups reduce efficacy .

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic variation of solvent polarity , reflux duration , and catalyst use is recommended. For example, extending reflux time beyond 4 hours in propan-2-ol increases hydrazide intermediate yields . Microwave-assisted synthesis (e.g., for triazole derivatives) reduces reaction times and improves regioselectivity .

Q. How should researchers address contradictions in substituent effects on pharmacological activity?

Contradictions arise from divergent electronic or steric effects of substituents. For example, 4-chlorobenzylidene retains actoprotective activity, whereas 3-nitrobenzylidene diminishes it due to electron-withdrawing properties . Resolving such discrepancies requires:

  • Comparative SAR studies with controlled substituent variations.
  • In vitro binding assays to quantify interactions with biological targets.
  • Docking simulations to predict steric compatibility .

Q. What strategies mitigate challenges in quantifying low-concentration derivatives in biological matrices?

Spectrophotometric methods (e.g., UV-Vis at λ=270 nm) are effective for quantification in tablet formulations . For complex matrices like plasma, LC-MS/MS with deuterated internal standards improves sensitivity and reduces matrix interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate
Reactant of Route 2
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Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate

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